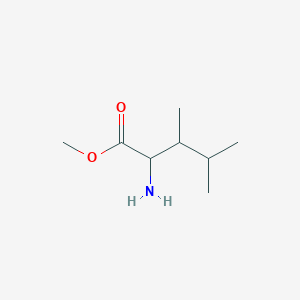
Methyl 2-amino-3,4-dimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-3,4-dimethylpentanoate” is a chemical compound with the CAS Number: 1543407-68-6 . Its molecular weight is 159.23 and its IUPAC name is "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H17NO2/c1-5(2)6(3)7(9)8(10)11-4/h5-7H,9H2,1-4H3 . This indicates that the compound has a molecular formula of C8H17NO2 . Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 159.23 .Relevant Papers There are several relevant papers for “this compound”. One paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . Another paper discusses the electronic, nano-dielectric, mass and fluorescence spectral characterizations of 2-amino 4-methyl pyridinium fumarate novel crystals for use in opto-electronics and electronic displays .
Aplicaciones Científicas De Investigación
Enantiomeric Analysis in Extraterrestrial Chemistry
Studies have found that certain amino acids, including isomers closely related to Methyl 2-amino-3,4-dimethylpentanoate, show enantiomeric excesses in meteorites, suggesting asymmetric influences on organic chemical evolution predating life on Earth. This highlights its potential relevance in understanding prebiotic chemistry and the origin of life's molecular asymmetry (Cronin & Pizzarello, 1997).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound and related compounds are utilized as solvents and reagents. For instance, dimethyl sulfoxide (DMSO) has been identified as an improved solvent for the ninhydrin reaction in amino acid analysis, showcasing its utility in biochemical assays and research (Moore, 1968).
Pharmacological and Biomedical Research
This compound derivatives have been explored for their pharmacological activities. For example, certain chromene derivatives, structurally related to this compound, have been identified as potent apoptosis inducers in cancer research, offering insights into new therapeutic approaches (Kemnitzer et al., 2004).
Corrosion Inhibition
Research into compounds structurally similar to this compound has led to the development of effective corrosion inhibitors for metals. These compounds offer significant protection, showcasing the potential of such molecules in industrial applications (Missoum et al., 2013).
Neurodegenerative Disease Research
Compounds related to this compound have been utilized in studies aiming to localize and understand the progression of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, providing a non-invasive approach to monitor these hallmark features in living patients (Shoghi-Jadid et al., 2002).
Antimicrobial Research
Further investigations have demonstrated the antimicrobial potential of derivatives of this compound, indicating their relevance in developing new antibacterial and antifungal agents (Ghorab et al., 2017).
Greenhouse Gas Capture
Research into non-aqueous amine systems for carbon dioxide capture has explored the use of derivatives similar to this compound, highlighting their potential in reducing health risks associated with current solvent systems used in CO2 absorption (Karlsson et al., 2019).
Propiedades
IUPAC Name |
methyl 2-amino-3,4-dimethylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)8(10)11-4/h5-7H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIQLAANANHSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2770314.png)

![N-(2,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2770317.png)
![1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2770318.png)
![4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2770321.png)
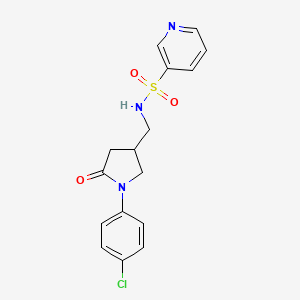
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2770323.png)

![[6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2770325.png)
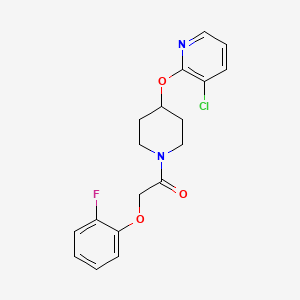
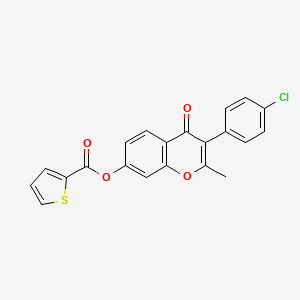
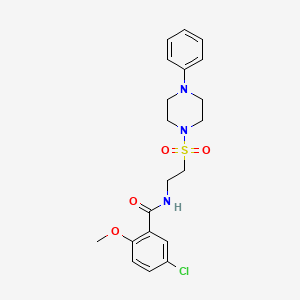
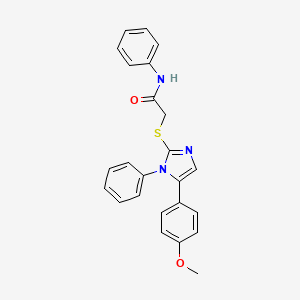
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770336.png)
